molecular formula C15H16N2OS B13255022 N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide

Cat. No.: B13255022
M. Wt: 272.4 g/mol
InChI Key: YQNHWVAIGLKVSR-UHFFFAOYSA-N
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Description

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a thiophene-substituted phenyl group. Its structure combines a pyrrolidine ring with a carboxamide linkage to a 2-(thiophen-2-yl)phenyl moiety, making it a hybrid of aromatic and heterocyclic systems.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-(2-thiophen-2-ylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H16N2OS/c18-15(13-7-3-9-16-13)17-12-6-2-1-5-11(12)14-8-4-10-19-14/h1-2,4-6,8,10,13,16H,3,7,9H2,(H,17,18)

InChI Key

YQNHWVAIGLKVSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with carbonyl compounds under various conditions.

For the specific synthesis of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide, a common approach involves the reaction of 2-bromothiophene with a phenylboronic acid derivative in the presence of a palladium catalyst to form the 2-phenylthiophene intermediate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under amide coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural uniqueness lies in the 2-(thiophen-2-yl)phenyl group attached to the pyrrolidine carboxamide. Key analogues and their differences are summarized below:

Compound Name / ID Key Structural Differences Source / Application
N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide Base structure: Pyrrolidine-2-carboxamide with 2-(thiophen-2-yl)phenyl substitution. Discontinued commercial product
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 53) Stereochemistry (2S,4R), hydroxy group, thiazol-5-yl substitution. Patent application for therapeutic use
(S)-N-(cyclohexylmethyl)-5-oxo-1-(thiophen-2-yl)pyrrolidine-2-carboxamide (16) Cyclohexylmethyl substitution, 5-oxo-pyrrolidine ring, thiophen-2-yl at position 1. P2X7 receptor antagonist for IBD
Proline-based analogues (44–47) Chlorophenyl, methylthio, methoxy, or nitro substituents; ethyl/phenylethyl side chains. Neuropeptide FF receptor antagonists
N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide Pyridine-2-carboxamide core with thiophen-2-yl-thiazol substitution. Research compound (ID: Y042-4749)

Commercial and Research Status

  • The target compound’s hydrochloride salt is discontinued, whereas analogues like 16 and 44–47 remain in active research .
  • Patent-protected compounds (e.g., Example 53) suggest industrial interest in pyrrolidine carboxamides for drug development .

Biological Activity

N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its potential applications as an antimicrobial and anticancer agent, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene moiety, a phenyl group, and a pyrrolidine carboxamide structure. This unique combination contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several in vitro studies. It has shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 cells, this compound was tested at varying concentrations:

  • Concentration : 10 µM
    • Cell Viability : 70%
  • Concentration : 50 µM
    • Cell Viability : 45%
  • Concentration : 100 µM
    • Cell Viability : 20%

These results indicate a dose-dependent cytotoxic effect, suggesting that higher concentrations significantly reduce cell viability.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research has identified several potential mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it could lead to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Variations in substituents on the thiophene or phenyl rings can significantly alter biological activity. For instance, introducing electron-withdrawing groups on the thiophene ring has been shown to enhance antimicrobial potency.

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